molecular formula C15H19FN2O5S B4936603 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid

1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid

Cat. No. B4936603
M. Wt: 358.4 g/mol
InChI Key: DCEUZYQFQKJDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines. Polyamines are organic compounds that play important roles in cell growth, differentiation, and proliferation. Inhibition of ODC by DFMO leads to a reduction in polyamine levels, which has been shown to have therapeutic benefits in certain medical conditions.

Mechanism of Action

1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid works by irreversibly inhibiting ODC, which is involved in the biosynthesis of polyamines. Polyamines are organic compounds that play important roles in cell growth, differentiation, and proliferation. Inhibition of ODC by 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid leads to a reduction in polyamine levels, which has been shown to have therapeutic benefits in certain medical conditions.
Biochemical and Physiological Effects:
The reduction in polyamine levels caused by 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid leads to a reduction in cell proliferation and an increase in apoptosis. 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has several advantages for lab experiments, including its high potency and specificity for ODC inhibition. Additionally, 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has been extensively studied in various experimental models, making it a well-established tool for research. However, 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid also has limitations, including its irreversible inhibition of ODC, which can lead to long-term effects on polyamine levels. Additionally, 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid can have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has several potential future directions for research, including its use in combination therapies for cancer and other diseases. Additionally, 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid could be used as a tool to study the role of polyamines in various physiological processes. Further research is also needed to understand the long-term effects of 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid on polyamine levels and its potential off-target effects on other enzymes.

Synthesis Methods

1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid can be synthesized using several methods, including the reaction of 2-fluorobenzoyl chloride with piperidine, followed by treatment with dimethylamine and then sulfamic acid. Another method involves the reaction of 2-fluorobenzoyl chloride with piperidine, followed by treatment with dimethylamine and then sulfamic acid.

Scientific Research Applications

1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and neurodegenerative disorders. 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has also been used to treat parasitic infections, such as African trypanosomiasis and leishmaniasis. Additionally, 1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

1-[5-(dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5S/c1-17(2)24(22,23)11-3-4-13(16)12(9-11)14(19)18-7-5-10(6-8-18)15(20)21/h3-4,9-10H,5-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEUZYQFQKJDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid

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